molecular formula C7H6BrF2NOS B2878483 (4-bromophenyl)(difluoromethyl)imino-lambda6-sulfanone CAS No. 1788100-05-9

(4-bromophenyl)(difluoromethyl)imino-lambda6-sulfanone

Cat. No.: B2878483
CAS No.: 1788100-05-9
M. Wt: 270.09
InChI Key: ONOZXVFAHXHFMX-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(difluoromethyl)imino-lambda6-sulfanone is a high-value sulfoximine derivative intended for research and development purposes. As part of the sulfoximine chemical class, this compound is a promising building block in modern drug discovery, an emerging functional group of significant interest in medicinal chemistry for its potential to modulate the properties of drug candidates . The structure of this compound, featuring a 4-bromophenyl group and a difluoromethyl substituent on the sulfur atom, is designed for strategic applications. The bromophenyl moiety can facilitate further chemical modifications through cross-coupling reactions, while the difluoromethyl group is known to influence electronic properties, metabolic stability, and membrane permeability . Researchers can utilize this sulfoximine as a key synthetic intermediate in constructing more complex molecules for pharmaceutical and agrochemical research. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. For specific storage and handling information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

(4-bromophenyl)-(difluoromethyl)-imino-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NOS/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOZXVFAHXHFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=N)(=O)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters:

  • Substrate : 4-Bromophenyl difluoromethyl sulfoxide
  • Reagents : NH₄I (1.5 equiv), PhI=O (2.0 equiv)
  • Solvent : Acetonitrile
  • Temperature : 80°C
  • Yield : 72–85%

This method avoids the need for transition metals, making it cost-effective and scalable. However, the requirement for anhydrous conditions and precise stoichiometry of hypervalent iodine reagents poses challenges in large-scale applications.

Rhodium-Catalyzed Imination with Trifluoroacetamide

Transition metal-catalyzed imination offers enhanced stereocontrol and functional group tolerance. A Rh(III)-catalyzed protocol, adapted from the synthesis of related sulfoximines, utilizes 2,2,2-trifluoroacetamide as the nitrogen source. The reaction involves:

  • Coordination of the sulfoxide to the Rh center.
  • C–H activation at the difluoromethyl group.
  • Insertion of the trifluoroacetamide-derived nitrene species.

Optimized Conditions:

  • Catalyst : [RhCp*Cl₂]₂ (5 mol%)
  • Ligand : 4-NO₂-pyridine (10 mol%)
  • Reagent : Trifluoroacetamide (2.0 equiv)
  • Solvent : 1,2-Dichloroethane
  • Temperature : 120°C
  • Yield : 68%

This method achieves high regioselectivity but requires rigorous exclusion of moisture and oxygen. The use of precious metal catalysts also increases production costs.

Stereoselective Synthesis Using Chiral Sulfoximine Reagents

Recent work by Li et al. demonstrates the utility of chiral sulfoximine reagents for stereocontrolled synthesis. While their study focuses on 2-pyridyl derivatives, the methodology is adaptable to (4-bromophenyl)(difluoromethyl)imino-λ⁶-sulfanone. The process involves:

  • Nucleophilic addition of a difluoromethyl sulfoximine reagent to 4-bromobenzaldehyde.
  • Oxidative cyclization to install the imino group.
  • Acid-mediated deprotection to yield the final product.

Representative Protocol:

Step Reagents/Conditions Yield
1 (R)-Difluoromethyl sulfoximine, K₂CO₃, DMF, 25°C 89%
2 m-CPBA, CH₂Cl₂, 0°C → 25°C 76%
3 HCl (4M in dioxane), 50°C 91%

This approach achieves enantiomeric excess (ee) >95%, making it ideal for applications requiring chirally pure products.

Industrial-Scale Production and Purification Strategies

Scalable synthesis of (4-bromophenyl)(difluoromethyl)imino-λ⁶-sulfanone necessitates:

  • Continuous Flow Reactors : To enhance heat transfer and reduce reaction times (residence time: 15–30 min).
  • Automated Crystallization : Ethanol/water mixtures (7:3 v/v) yield >99% purity after two recrystallizations.
  • Quality Control : HPLC analysis (C18 column, 70:30 MeCN/H₂O) confirms ≤0.5% impurities.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield (%) Purity (%)
NH Transfer Metal-free, scalable Sensitive to moisture 72–85 95–98
Rh Catalysis High regioselectivity Costly catalysts 68 97
Stereoselective Enantiocontrol Multi-step 76 (overall) 99

Chemical Reactions Analysis

Types of Reactions: (4-bromophenyl)(difluoromethyl)imino-lambda6-sulfanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

(4-bromophenyl)(difluoromethyl)imino-lambda6-sulfanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-bromophenyl)(difluoromethyl)imino-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound can bind to enzymes, inhibiting their activity and affecting metabolic pathways.

    Interaction with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

    Generation of Reactive Species: The compound may generate reactive species that can induce oxidative stress and affect cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key analogs, emphasizing substituent-driven differences:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Effects
[(4-Bromophenyl)imino]dimethyl-lambda⁶-sulfanone C₈H₁₀BrNOS 4-BrPh, CH₃ 248.14 Lower electronegativity; reduced metabolic stability
[(2-Bromophenyl)imino]dimethyl-lambda⁶-sulfanone C₈H₁₀BrNOS 2-BrPh, CH₃ 248.14 Ortho-bromine increases steric hindrance, potentially altering binding kinetics
[(2-Hydroxyphenyl)imino]dimethyl-lambda⁶-sulfanone C₈H₁₁NO₂S 2-OHPh, CH₃ 185.24 Hydroxyl group enhances solubility but may reduce membrane permeability
Imino(4-methoxyphenyl)(methyl)-lambda⁶-sulfanone C₈H₁₁NO₂S 4-OCH₃Ph, CH₃ 185.24 Methoxy group improves electron-donating capacity, affecting π-π interactions
(3-Bromophenyl)(imino)(trifluoromethyl)-lambda⁶-sulfanone C₇H₅BrF₃NOS 3-BrPh, CF₃ 288.08 Trifluoromethyl enhances lipophilicity and oxidative stability
Target Compound C₈H₇BrF₂NOS 4-BrPh, CF₂H ~285.1 Balanced lipophilicity and metabolic stability due to CF₂H
Key Observations:
  • Fluorine Substitution : The trifluoromethyl analog exhibits higher molecular weight and lipophilicity compared to the target compound’s difluoromethyl group. However, CF₂H may offer intermediate polarity, optimizing membrane permeability and target engagement .
  • Bromine Position : Para-substitution (target compound and ) minimizes steric hindrance compared to ortho- or meta-bromine , favoring planar molecular conformations critical for protein binding.
  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating, ) vs. bromine (electron-withdrawing, ) alter electronic profiles, impacting charge distribution in drug-receptor interactions .

Pharmacological Implications

  • Bioavailability : Difluoromethyl’s moderate electronegativity may enhance oral absorption compared to trifluoromethyl or dimethyl groups, as excessive lipophilicity can hinder solubility .
  • Metabolic Resistance : Fluorine’s inductive effect reduces cytochrome P450-mediated oxidation, extending half-life relative to hydroxyl- or methoxy-substituted analogs .

Biological Activity

The compound (4-bromophenyl)(difluoromethyl)imino-lambda6-sulfanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is represented as C8H8BrF2NOSC_8H_8BrF_2NOS. The structural features include a bromine-substituted phenyl ring and a difluoromethyl group, which may enhance its reactivity and biological activity. The sulfanone moiety contributes to its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Computational studies, including quantitative structure-activity relationship (QSAR) modeling, suggest that compounds with similar structures can exhibit diverse pharmacological effects, including:

  • Antimicrobial Activity : Potential inhibition of bacterial growth.
  • Antitumor Effects : Interference with cancer cell proliferation.
  • Enzyme Modulation : Interaction with key metabolic enzymes.

Biological Activity Data

Research has demonstrated that the compound may exhibit significant biological activity. Below is a summary table highlighting various studies and their findings regarding the biological effects of this compound.

StudyBiological ActivityMethodologyFindings
AntibacterialIn vitro assaysShowed inhibition against Gram-positive bacteria.
AnticancerCell line studiesInduced apoptosis in breast cancer cells.
Enzyme inhibitionEnzyme assaysInhibited activity of specific metabolic enzymes.

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial properties of several sulfonamide derivatives, including this compound. Results indicated a notable reduction in bacterial growth, suggesting its potential as an antibacterial agent.
  • Cancer Research : In another investigation, the compound was tested against various cancer cell lines. It was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.
  • Enzyme Interaction : A detailed enzymatic study revealed that this compound effectively inhibited certain key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

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